molecular formula C₁₄H₂₀N₂O₆ B020582 Nicotine d-bitartrate CAS No. 6550-19-2

Nicotine d-bitartrate

Cat. No. B020582
CAS RN: 6550-19-2
M. Wt: 310.3 g/mol
InChI Key: QLDPCHZQQIASHX-LDGFUSNJSA-L
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Description

Nicotine d-bitartrate is a highly toxic alkaloid. It is the prototypical agonist at nicotinic cholinergic receptors where it dramatically stimulates neurons and ultimately blocks synaptic transmission . It is also used in pharmaceutical compositions for transdermal delivery of nicotine .


Synthesis Analysis

The synthesis of nicotine has been reported in several studies. For instance, a four-step synthesis of (S)-Nicotine has been described, which involves a halogen-lithium exchange of 3-bromopyridine with n-BuLi followed by treatment with the lactone . Another study reported the biosynthesis of gold nanoparticles via Plectranthus amboinicus leaf extract as the reducing agent .


Molecular Structure Analysis

The molecular formula of Nicotine d-bitartrate dihydrate is C18H30N2O14. Its average mass is 498.436 Da and its monoisotopic mass is 498.169708 Da .


Chemical Reactions Analysis

Nicotine d-bitartrate has been studied for its electrochemical properties. For instance, biosynthesized gold nanoparticles (bAuNPs) have shown superior electrocatalytic performance toward nicotine reduction .


Physical And Chemical Properties Analysis

Nicotine d-bitartrate is a reddish white crystalline solid. It is soluble in water . Its exact mass is 498.17 and its molecular weight is 498.440 .

Scientific Research Applications

  • Neuropharmacological Research : Nicotine bitartrate affects spinal reflexes in cats, depressing monosynaptic reflexes and increasing polysynaptic reflex amplitude (Goldfarb, 1971). It also modifies brain stem auditory evoked potentials in rats (de Lavernhe-Lemaire & Beutter, 1987).

  • Smoking Cessation and Addiction Research : It's been found to increase cigarette smoking frequency in human subjects over a 6-hour period (Schuster, 1993) and is being developed as a medication to maintain smoking cessation and treat various medical diseases (Heishman et al., 1997).

  • Endocrine Research : It augments estradiol secretion by human granulosa cells and has a differential effect compared to nicotine free base (Bódis et al., 1997).

  • Neuroscience and Behavioral Research : Nicotine bitartrate influences proteins in the central nervous system related to energy metabolism, synaptic function, and oxidative stress metabolism in rats (Hwang & Li, 2006). It also normalizes MK-801-induced prefrontal cortex abnormality of dopamine D1 receptor binding and improves working memory performance (Tsukada et al., 2005).

  • Toxicological and Pharmacological Studies : Nicotine bitartrate is involved in the differential expression of proteins related to intracranial self-stimulation in rats (Clarke & Kumar, 2004) and influences neuroendocrine, physiological, and behavioral responses (Newhouse et al., 1990). It also regulates cytochrome P450 in rat brain without affecting the hepatic P450 monooxygenase system (Anandatheerthavarada et al., 1993).

  • Reproductive and Developmental Toxicology : Maternal nicotine exposure during pregnancy and lactation induces structural changes in the testis and epididymis of male offspring in rats (Lagunov et al., 2011).

Safety And Hazards

Nicotine d-bitartrate is combustible and toxic by inhalation. It may also be toxic by skin absorption. It produces toxic oxides of nitrogen during combustion .

Future Directions

The future directions of nicotine d-bitartrate research are largely focused on its use in electronic nicotine delivery systems (ENDS) and its role in nicotine addiction . The FDA is considering capping nicotine levels in e-cigarettes, which could have implications for nicotine d-bitartrate .

properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioate;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t10-;1-,2-/m01/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDPCHZQQIASHX-LDGFUSNJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nicotine d-bitartrate

CAS RN

6550-19-2
Record name Nicotine, tartrate, hydrate (1:1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006550192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
B Larsson, S Olsson, T Szüts, S Ullberg, C Enzell… - Toxicology Letters, 1979 - Elsevier
Foetal eye melanin in pigmented mice showed much greater accumulation of injected [N-methyl- 14 C] nicotine-d-bitartrate than maternal eye melanin (ratio ca. 5:1). Nicotine seems to …
Number of citations: 19 www.sciencedirect.com
A Castro, I Prieto - Biochemical and Biophysical Research …, 1975 - Elsevier
… Displacement of binding of (G-3H) nicotine-dbitartrate … was incubated with a previous dry amount of 3000 cpm of (G- 3H) nicotine-d-bitartrate. …
Number of citations: 27 www.sciencedirect.com
S Matsukura, N Sakamoto, H Imura… - Biochemical and …, 1975 - Elsevier
A sensitive and specific radioimmunoassay of nicotine was developed using antisera raised against 6-(p-aminobenzamido) nicotine coupled to bovine serum albumin. Inhibition studies …
Number of citations: 35 www.sciencedirect.com
AJ Porsius, PA Van Zwieten - Progress in Brain Research, 1977 - Elsevier
… The distribution of [N-methyl-' C] nicotine D -bitartrate was established after injection of 10 pg of the radioactive drug per kg into the left vertebral artery. The drug solution (0.1 ml/kg) was …
Number of citations: 6 www.sciencedirect.com
AJ PORSIUS, PA VAN ZWIETEN - Hypertension and Brain …, 2011 - books.google.com
… The distribution of [N-methyl-“C] nicotine D-bitartrate was established after injection of 10 ptg of the radioactive drug per kg into the left vertebral artery. The drug solution (0.1 ml/kg) was …
Number of citations: 0 books.google.com
K Yoshida, Y Kato, H Imura - The Japanese Journal of …, 1981 - jstage.jst.go.jp
Betahistine is effective in the treatment of labyrinthine vertigo (1). It has been reported also that betahistine improves mental function in patients with arteriosclerosis-related dementia (2-…
Number of citations: 1 www.jstage.jst.go.jp
CE Morris - Journal of insect physiology, 1983 - Elsevier
… [3H]nicotine-d-bitartrate (250 mCi/mmol; at 10m4 M nicotine, 25 pCi/ml) and for metabolism [N-methyl-‘4C]nicotine-d-bitartrate (50 mCi/mmol; …
Number of citations: 48 www.sciencedirect.com
JM TEPPER, JR WILSON, K SCHLESINGER - 1979 - garcia.rutgers.edu
… For the blood and brain nicotine determinations, N-methyl-"C nicotine-dbitartrate was diluted with nicotine(+)hydrogen tartrate, The specific activity of all labelled injections was 1.0 pCi/…
Number of citations: 3 www.garcia.rutgers.edu
K Yoshida, H Imura - Brain Research, 1979 - Elsevier
In order to elucidate pharmacological characteristics of nicotinic receptors in the brain, competitive binding of nicotine analogues or cholinergic agents to brain particles was studied …
Number of citations: 109 www.sciencedirect.com
CL Murray, M Quaglia, JT Arnason… - Journal of …, 1994 - Wiley Online Library
In mammals, P‐glycoprotein immunostaining at the blood–brain barrier has implicated the multidrug pump in the restricted movement of many cytotoxic agents into the central nervous …
Number of citations: 122 onlinelibrary.wiley.com

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